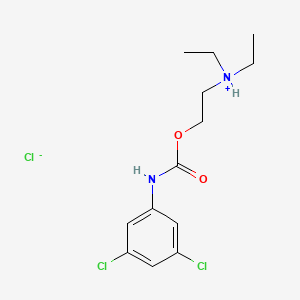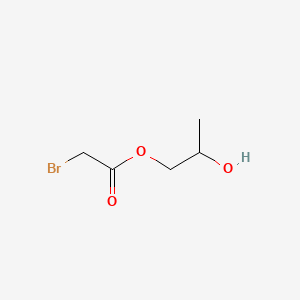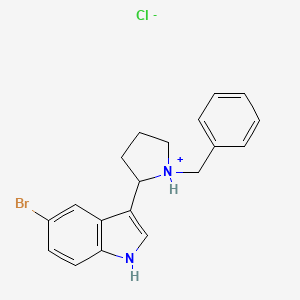
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound has garnered interest due to its potential neuroleptic and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Bromination: The indole core is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Pyrrolidine Substitution: The brominated indole is then reacted with 1-benzyl-2-pyrrolidine to introduce the pyrrolidinyl group at the 3-position. This step may require the use of a base such as sodium hydride (NaH) to facilitate the substitution reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding indole-5-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroleptic and pharmacological properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, potentially modulating dopamine and serotonin pathways. This interaction may contribute to its neuroleptic effects.
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A substituted benzamide used clinically as a stimulant of upper gastrointestinal motility and as an antiemetic.
Haloperidol: A typical antipsychotic used in the treatment of schizophrenia and other psychotic disorders.
Sulpiride: An antipsychotic drug used mainly in the treatment of schizophrenia.
Uniqueness
3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride is unique due to its specific substitution pattern on the indole core, which may confer distinct pharmacological properties compared to other similar compounds. Its potential neuroleptic activity and interaction with neurotransmitter receptors make it a compound of interest in medicinal chemistry.
Properties
CAS No. |
19134-01-1 |
|---|---|
Molecular Formula |
C19H20BrClN2 |
Molecular Weight |
391.7 g/mol |
IUPAC Name |
3-(1-benzylpyrrolidin-1-ium-2-yl)-5-bromo-1H-indole;chloride |
InChI |
InChI=1S/C19H19BrN2.ClH/c20-15-8-9-18-16(11-15)17(12-21-18)19-7-4-10-22(19)13-14-5-2-1-3-6-14;/h1-3,5-6,8-9,11-12,19,21H,4,7,10,13H2;1H |
InChI Key |
RJIHKIJHSOQCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC([NH+](C1)CC2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Br.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





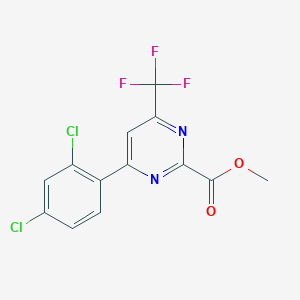
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)
![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
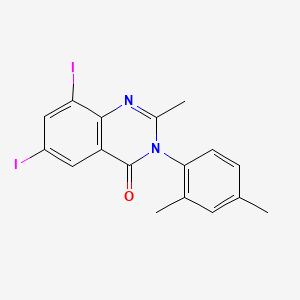
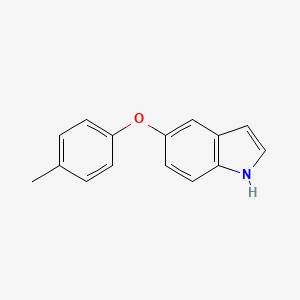
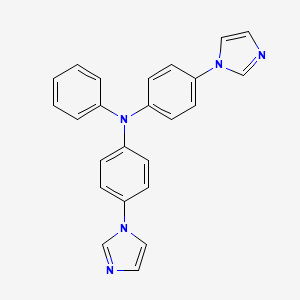

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
